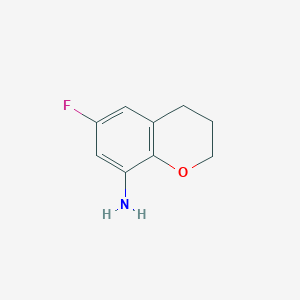

6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEICTTXLAITIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)N)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212845-61-9 | |

| Record name | 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine typically involves multiple steps. One common method starts with the preparation of 6-fluoro-2H-1-benzopyran-2-carboxylic acid, which is then converted to the desired amine compound through a series of reactions. The key steps include:

Formation of 6-Fluoro-2H-1-benzopyran-2-carboxylic acid: This can be achieved by reacting 4-bromo-2-(4-fluorophenoxy)methyl-butyrate with sodium chloride and aluminum chloride at elevated temperatures.

Conversion to this compound: The carboxylic acid is then subjected to reduction and amination reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzopyrans, amine derivatives, and fluorinated compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-amine is . The presence of a fluorine atom at the 6th position and an amine group at the 8th position contributes to its distinctive reactivity and biological properties. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create more complex organic molecules. This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and functional group diversity.

Biology

Research has shown that compounds related to 6-fluoro-3,4-dihydro-2H-1-benzopyran exhibit significant biological activities:

- Antimicrobial Activity : Studies indicate that benzopyran derivatives possess antimicrobial properties against various bacterial strains. This suggests that 6-fluoro derivatives may also exhibit similar effects.

- Anticancer Properties : Preliminary research has demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, indicating potential therapeutic applications in treating inflammatory diseases .

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases. It has shown promise in cardiovascular research as a key intermediate in the synthesis of drugs like nebivolol, a third-generation beta-blocker known for its vasodilatory effects . The unique properties imparted by the fluorine atom enhance its efficacy in drug formulations.

Industry

In industrial applications, 6-fluoro-3,4-dihydro-2H-1-benzopyran is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings, plastics, and other materials that require specific chemical characteristics.

Anticancer Study

A study investigated the effects of a related compound on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. This suggests a potential role for 6-fluoro derivatives in cancer therapy .

Antimicrobial Testing

In vitro tests on bacterial strains revealed that compounds similar to 6-fluoro derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range. This indicates strong antimicrobial activity that could be harnessed for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Electronic Effects

- The trifluoromethyl group in (S)-8-(trifluoromethyl)chroman-4-amine introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes compared to the fluorine in the parent compound .

Steric and Conformational Differences

- The dimethyl groups in 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine impose steric constraints, limiting rotational freedom and possibly improving target selectivity .

- The carboxylic acid derivative (CAS 129050-20-0) adopts a planar conformation due to resonance stabilization, contrasting with the amine’s nucleophilic flexibility .

Physicochemical Properties

Biological Activity

6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine is a compound belonging to the benzopyran class, which has gained attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 169.18 g/mol. The structure features a fluorine atom at the 6th position and an amine group at the 8th position of the benzopyran ring, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes linked to various diseases, including those involved in inflammatory responses and cancer progression.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity.

- Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours, with associated increased levels of apoptotic markers such as caspase activation .

- Inflammatory Response Modulation : Research indicated that this compound reduced the production of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages by approximately 50%, suggesting potential applications in inflammatory diseases.

Q & A

Q. What are the established synthesis routes for 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-amine, and how can yield optimization be achieved?

The synthesis typically involves multi-step organic reactions. A common approach starts with the preparation of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (a key intermediate) via cyclization of substituted phenols with fluorinated aldehydes under acidic conditions . Subsequent reductive amination introduces the amine group at position 8 using sodium cyanoborohydride or catalytic hydrogenation . Yield optimization requires precise control of reaction parameters (e.g., temperature, solvent polarity) and purification via chromatography or crystallization. Alternative routes may employ 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid as a precursor, followed by Curtius rearrangement or Hofmann degradation to introduce the amine moiety .

Q. How can the structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Combined spectroscopic and computational methods are essential:

- NMR : H and C NMR resolve substituent positions (e.g., fluorine at C6 vs. C8) and diastereotopic protons in the benzopyran ring. F NMR confirms fluorine substitution .

- Mass Spectrometry : High-resolution MS validates molecular formula (CHFNO; MW 167.18) .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral analogs (e.g., hydrochloride salts) .

- Collision Cross-Section (CCS) Analysis : Predicts 3D conformation using ion mobility spectrometry, aiding in distinguishing structural isomers .

Q. What biological activities have been reported for benzopyran-8-amine derivatives, and how do they inform research on this compound?

Benzopyran-amine derivatives exhibit diverse pharmacological activities, including β-blocker effects (e.g., nebivolol analogs with vasodilatory properties) and neurotransmitter modulation (e.g., interaction with serotonin or dopamine receptors) . While direct data on this compound is limited, structural analogs show potential in:

- Receptor Selectivity : The amine group facilitates hydrogen bonding with biological targets, while fluorine enhances metabolic stability and lipophilicity .

- Cellular Signaling : Preliminary studies suggest inhibition of kinases or G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for diastereomeric or regioisomeric forms of this compound?

Contradictions arise from:

- Diastereomers : Use chiral chromatography (e.g., HPLC with polysaccharide columns) and H NMR coupling constants to differentiate stereoisomers .

- Regioisomers : Isotopic labeling (e.g., deuterium at key positions) or 2D NMR (COSY, NOESY) clarifies substituent placement .

- Fluorine Effects : F NMR chemical shifts are sensitive to electronic environments, aiding in distinguishing C6 vs. C8 fluorination .

Q. What strategies are recommended for improving the compound’s stability under varying pH and storage conditions?

- Salt Formation : Hydrochloride salts (e.g., (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride) enhance stability and crystallinity .

- Lyophilization : For hygroscopic forms, lyophilization in inert atmospheres prevents hydrolysis .

- pH Buffering : Store in neutral buffers (pH 6–8) to avoid amine protonation/deprotonation .

Q. How do structural modifications (e.g., fluorine position, amine substitution) impact structure-activity relationships (SAR) in related compounds?

Comparative studies highlight:

- Fluorine at C6 : Increases metabolic stability and enhances binding to hydrophobic pockets in receptors vs. C8 substitution .

- Amine Substitution : N-methylation reduces polarity, improving blood-brain barrier penetration, while benzylamine derivatives show altered receptor selectivity .

- Benzopyran Core : Rigidity of the dihydro ring system influences conformational flexibility and target engagement .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Simulate binding to GPCRs or enzymes using software like AutoDock Vina. Fluorine’s electronegativity and lone pairs are critical for halogen bonding .

- MD Simulations : Assess stability of ligand-receptor complexes over time, particularly for amine-mediated interactions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. What are the challenges in achieving >95% purity for pharmacological assays, and how can they be addressed?

- Byproduct Formation : Optimize reaction stoichiometry to minimize unreacted intermediates.

- Purification : Use preparative HPLC with C18 columns or recrystallization in ethanol/water mixtures .

- Analytical Validation : Confirm purity via LC-MS and elemental analysis .

Q. How does the compound’s pharmacokinetic profile compare to non-fluorinated benzopyran derivatives?

Fluorine’s electronegativity:

- Increases Lipophilicity : Enhances membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .

- Reduces CYP450 Metabolism : Prolongs half-life in vivo due to decreased oxidative degradation .

Q. What in vitro assays are recommended for preliminary evaluation of its therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.